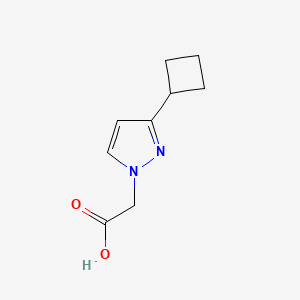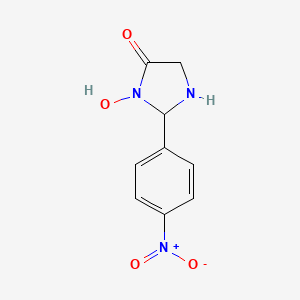![molecular formula C6H6N2O B12942456 2H-Imidazo[5,1-B][1,3]oxazine CAS No. 55450-95-8](/img/structure/B12942456.png)
2H-Imidazo[5,1-B][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazo[5,1-B][1,3]oxazine is a heterocyclic compound that features both imidazole and oxazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[5,1-B][1,3]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of α-aminoalkylnaphthols or phenols with tertiary amines under visible light irradiation in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction proceeds via α-C–H activation and forms a new C–O bond, resulting in the cyclization to produce 1,3-oxazines .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are often emphasized to achieve sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of hydrogenated analogs.
Substitution: Substitution reactions can introduce various functional groups into the imidazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like aerial oxygen, reducing agents, and various catalysts. Reaction conditions often involve room temperature and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazine derivatives, while substitution reactions can yield a variety of functionalized imidazo-oxazine compounds .
Scientific Research Applications
2H-Imidazo[5,1-B][1,3]oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Imidazo[5,1-B][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
2H-Imidazo[5,1-B][1,3]oxazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also feature fused heterocyclic rings and exhibit significant biological activities.
1,3-Oxazines: These compounds share the oxazine ring and are used in various applications, including pharmacology and materials science.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug design .
Properties
CAS No. |
55450-95-8 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2H-imidazo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-5-7-4-6(8)9-3-1/h1-2,4-5H,3H2 |
InChI Key |
SAPGQBDYPMMHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=NC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


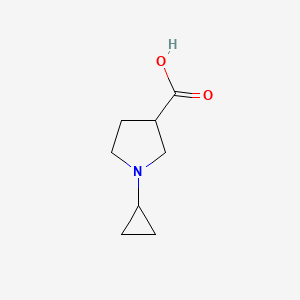
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
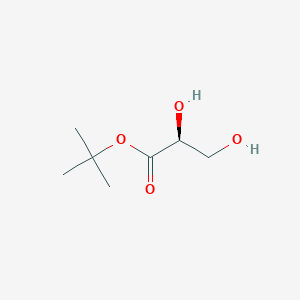
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
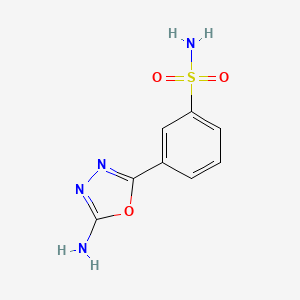
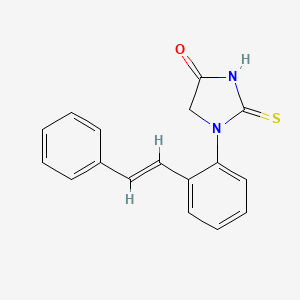
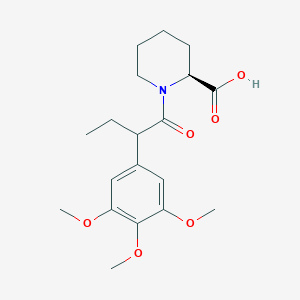
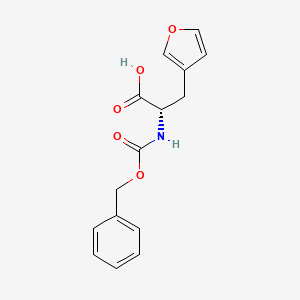
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

